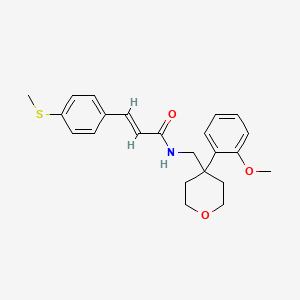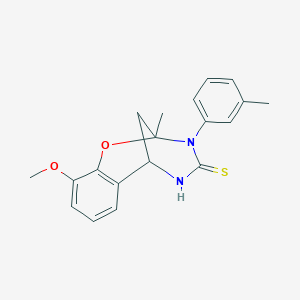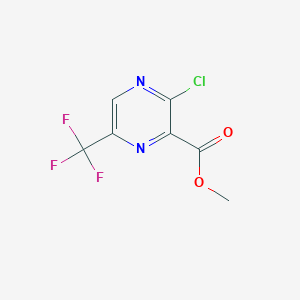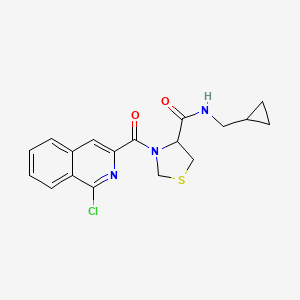![molecular formula C20H20N2S B2777561 3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 861209-31-6](/img/structure/B2777561.png)
3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Common methods for forming carbon-nitrogen bonds include the Strecker synthesis and the Rosenmund-von Braun synthesis . The formation of the cyclopentane ring could potentially be achieved through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrile group could potentially introduce polarity into the molecule, affecting its physical and chemical properties. The cyclopentane and phenyl rings could contribute to the molecule’s rigidity and shape .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. The nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine. The sulfanyl group could potentially participate in oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could potentially make the compound polar, affecting its solubility in different solvents. The rigidity of the cyclopentane and phenyl rings could influence the compound’s melting and boiling points .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques
Research has demonstrated methods for synthesizing related compounds, which often involves reactions of specific precursors under controlled conditions. For example, compounds similar to the one have been synthesized through reactions involving diamino thiopyran dicarbonitriles and morpholino cyclopentene, leading to derivatives useful for further chemical transformations (Dyachenko & Dyachenko, 2007).
Crystal Structure Determination
Studies have focused on determining the crystal structures of similar compounds using X-ray diffraction. This helps in understanding the molecular configuration and bonding characteristics, which are crucial for potential applications in various fields (Moustafa & Girgis, 2007).
Potential Applications
Antimicrobial and Anticancer Properties
Some derivatives of the compound have been evaluated for their antimicrobial and anticancer activities. This suggests potential use in medical and pharmaceutical research (Elewa et al., 2021).
Optical and Electronic Properties
Research has also explored the optical and electronic properties of related pyridine derivatives. This includes their use in the fabrication of heterojunctions and potential application in photonic devices (Zedan et al., 2020).
Corrosion Inhibition
Some studies have indicated the applicability of similar compounds as corrosion inhibitors for steel alloys. This is significant for industrial applications where material durability is a concern (Abd El‐Lateef et al., 2022).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it were used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
3-cyclopentylsulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c21-13-18-16-11-6-12-17(16)19(14-7-2-1-3-8-14)22-20(18)23-15-9-4-5-10-15/h1-3,7-8,15H,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFLSLQCIORTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C3=C(CCC3)C(=N2)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B2777484.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2777485.png)
![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2777486.png)
![Ethyl 2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate](/img/structure/B2777487.png)
![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2777488.png)
![3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B2777490.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2777491.png)



![5-Methyl-7-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2777500.png)